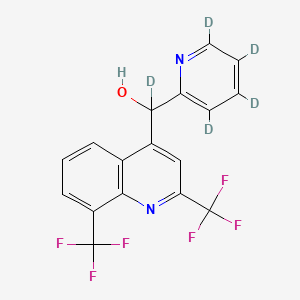
rac trans-2-Hydroxy Glyburide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac trans-2-Hydroxy Glyburide is a biochemical compound with the molecular formula C23H28ClN3O6S and a molecular weight of 510.00. It is a derivative of Glyburide, a well-known sulfonylurea used in the treatment of type 2 diabetes mellitus. This compound is primarily used for research purposes, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac trans-2-Hydroxy Glyburide involves the reaction of Glyburide with specific reagents under controlled conditions. The detailed synthetic route typically includes the following steps:
Starting Material: Glyburide is used as the starting material.
Hydroxylation: The hydroxylation of Glyburide is achieved using appropriate hydroxylating agents.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac trans-2-Hydroxy Glyburide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
rac trans-2-Hydroxy Glyburide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonylurea derivatives.
Biology: The compound is used in biological research to study its effects on cellular processes and protein interactions.
Medicine: Research on this compound contributes to understanding the pharmacological properties of Glyburide derivatives.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of rac trans-2-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on beta cells in the pancreas. By closing these channels, the compound increases intracellular potassium and calcium ion concentrations, leading to the stimulation of insulin secretion. This mechanism is similar to that of Glyburide, which is used to manage blood glucose levels in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
Glyburide: The parent compound, used in the treatment of type 2 diabetes.
rac trans-4-Hydroxy Glyburide: An active metabolite of Glyburide with similar pharmacological properties.
Glibenclamide: Another sulfonylurea with a similar mechanism of action.
Uniqueness
rac trans-2-Hydroxy Glyburide is unique due to its specific hydroxylation at the trans-2 position, which may confer distinct pharmacological properties compared to other Glyburide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for research applications.
Propiedades
Número CAS |
586414-93-9 |
|---|---|
Fórmula molecular |
C23H28ClN3O6S |
Peso molecular |
510.002 |
Nombre IUPAC |
5-chloro-N-[2-[4-[[(1S,2S)-2-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-8-16(24)14-18(21)22(29)25-13-12-15-6-9-17(10-7-15)34(31,32)27-23(30)26-19-4-2-3-5-20(19)28/h6-11,14,19-20,28H,2-5,12-13H2,1H3,(H,25,29)(H2,26,27,30)/t19-,20-/m0/s1 |
Clave InChI |
PASKIAZVROHUGZ-PMACEKPBSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3O |
Sinónimos |
rel-5-Chloro-N-[2-[4-[[[[[(1R,2R)-2-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



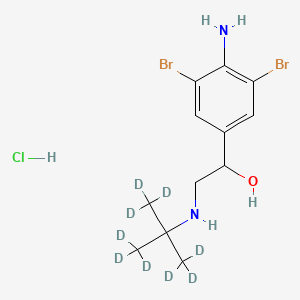
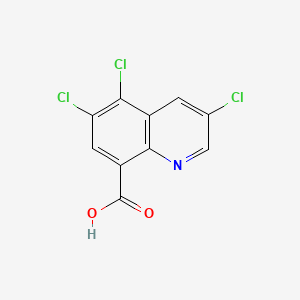
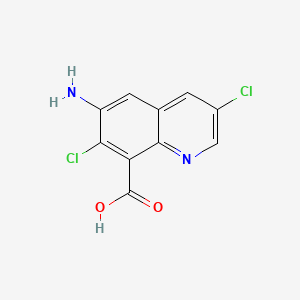
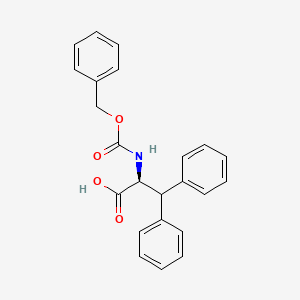

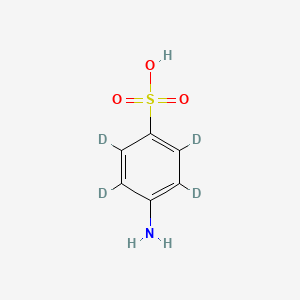
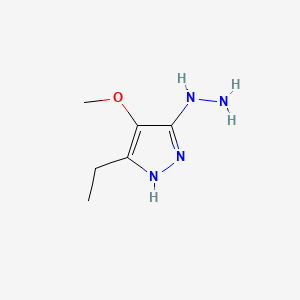
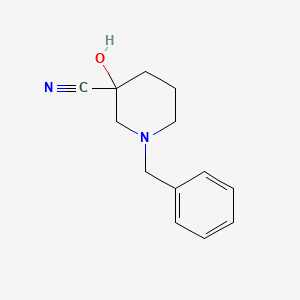
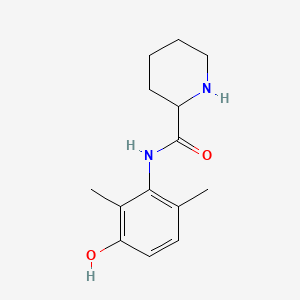
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

